molecular formula C16H9NO6 B2594767 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 7702-03-6

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2594767
Key on ui cas rn: 7702-03-6
M. Wt: 311.249
InChI Key: PRBOQCWKGNKHPS-UHFFFAOYSA-N
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Patent
US07148352B2

Procedure details

4-carboxyphthalic anhydride (1.0 g, 0.0052 mol) and p-aminobenzoic acid (0.714 g, 0.0052 mol) were refluxed as above overnight. A clean product from the mother liquor fraction was not obtained. Crystallisation of the precipitated product from MeOH/H2O yielded 0.88 g (55%) of 105 as a white solid: mp=377–379° C.; Rf 0.90 (A): Rf 0.76 (B): Rf 0.46 (D): IR (cm−1): 2750–3200 (OH), 3077 (C═CH), 2652 (C—H), 1777 (C═O), 1731 (C═O), 1699 (C═O), 1604 (C═C), 1512 (C═C), 1485 (C═C), 1428 (C═C), 1376 (C—O), 1310 (C—O), 1092 (C—O), 723 (C═CH); MS m/z (rel intensity) 311 (23), 310 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2].[NH2:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=1>>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([C:16]3[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=3)[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.714 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clean product from the mother liquor fraction was not obtained
CUSTOM
Type
CUSTOM
Details
Crystallisation of the precipitated product from MeOH/H2O

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)C(=O)O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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